molecular formula C28H33ClFN7O2 B301402 3-[(2-Chloro-6-fluorobenzyl)oxy]-4-methoxybenzaldehyde [4,6-di(1-piperidinyl)-1,3,5-triazin-2-yl]hydrazone

3-[(2-Chloro-6-fluorobenzyl)oxy]-4-methoxybenzaldehyde [4,6-di(1-piperidinyl)-1,3,5-triazin-2-yl]hydrazone

Número de catálogo B301402
Peso molecular: 554.1 g/mol
Clave InChI: JUFALTDOXHTDQY-FDAWAROLSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

3-[(2-Chloro-6-fluorobenzyl)oxy]-4-methoxybenzaldehyde [4,6-di(1-piperidinyl)-1,3,5-triazin-2-yl]hydrazone, also known as CFB-113, is a chemical compound used in scientific research. This compound has been studied for its potential as a therapeutic agent for various diseases, including cancer and Alzheimer's disease.

Mecanismo De Acción

The mechanism of action of 3-[(2-Chloro-6-fluorobenzyl)oxy]-4-methoxybenzaldehyde [4,6-di(1-piperidinyl)-1,3,5-triazin-2-yl]hydrazone is not fully understood. However, it has been reported to inhibit the activity of protein kinase B (AKT), which plays a key role in cell survival and proliferation. 3-[(2-Chloro-6-fluorobenzyl)oxy]-4-methoxybenzaldehyde [4,6-di(1-piperidinyl)-1,3,5-triazin-2-yl]hydrazone has also been reported to induce apoptosis (programmed cell death) in cancer cells.
Biochemical and Physiological Effects:
3-[(2-Chloro-6-fluorobenzyl)oxy]-4-methoxybenzaldehyde [4,6-di(1-piperidinyl)-1,3,5-triazin-2-yl]hydrazone has been reported to have several biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells and reduce amyloid-beta peptide accumulation in the brains of Alzheimer's disease model mice. 3-[(2-Chloro-6-fluorobenzyl)oxy]-4-methoxybenzaldehyde [4,6-di(1-piperidinyl)-1,3,5-triazin-2-yl]hydrazone has also been reported to induce apoptosis in cancer cells and reduce the expression of inflammatory cytokines in Alzheimer's disease model mice.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

One advantage of using 3-[(2-Chloro-6-fluorobenzyl)oxy]-4-methoxybenzaldehyde [4,6-di(1-piperidinyl)-1,3,5-triazin-2-yl]hydrazone in lab experiments is its potential as a therapeutic agent for various diseases. 3-[(2-Chloro-6-fluorobenzyl)oxy]-4-methoxybenzaldehyde [4,6-di(1-piperidinyl)-1,3,5-triazin-2-yl]hydrazone has been shown to have anti-cancer and anti-Alzheimer's disease activity in preclinical studies. However, one limitation of using 3-[(2-Chloro-6-fluorobenzyl)oxy]-4-methoxybenzaldehyde [4,6-di(1-piperidinyl)-1,3,5-triazin-2-yl]hydrazone in lab experiments is its low solubility in water, which may affect its bioavailability and efficacy.

Direcciones Futuras

There are several future directions for the study of 3-[(2-Chloro-6-fluorobenzyl)oxy]-4-methoxybenzaldehyde [4,6-di(1-piperidinyl)-1,3,5-triazin-2-yl]hydrazone. One direction is to further investigate its mechanism of action and identify its molecular targets. Another direction is to study its potential as a therapeutic agent for other diseases, such as Parkinson's disease and Huntington's disease. Additionally, future studies could focus on improving the solubility and bioavailability of 3-[(2-Chloro-6-fluorobenzyl)oxy]-4-methoxybenzaldehyde [4,6-di(1-piperidinyl)-1,3,5-triazin-2-yl]hydrazone to enhance its efficacy as a therapeutic agent.

Métodos De Síntesis

The synthesis of 3-[(2-Chloro-6-fluorobenzyl)oxy]-4-methoxybenzaldehyde [4,6-di(1-piperidinyl)-1,3,5-triazin-2-yl]hydrazone involves the reaction of 3-[(2-chloro-6-fluorobenzyl)oxy]-4-methoxybenzaldehyde with 4,6-di(1-piperidinyl)-1,3,5-triazin-2-amine in the presence of hydrazine hydrate. The resulting product is a yellow solid with a melting point of 191-193°C. This synthesis method has been reported in several scientific publications.

Aplicaciones Científicas De Investigación

3-[(2-Chloro-6-fluorobenzyl)oxy]-4-methoxybenzaldehyde [4,6-di(1-piperidinyl)-1,3,5-triazin-2-yl]hydrazone has been studied for its potential as a therapeutic agent for various diseases. It has been reported to have anti-cancer activity in several cancer cell lines, including breast cancer, lung cancer, and pancreatic cancer. 3-[(2-Chloro-6-fluorobenzyl)oxy]-4-methoxybenzaldehyde [4,6-di(1-piperidinyl)-1,3,5-triazin-2-yl]hydrazone has also been studied for its potential as an anti-Alzheimer's disease agent. It has been shown to reduce amyloid-beta peptide accumulation in the brains of Alzheimer's disease model mice.

Propiedades

Nombre del producto

3-[(2-Chloro-6-fluorobenzyl)oxy]-4-methoxybenzaldehyde [4,6-di(1-piperidinyl)-1,3,5-triazin-2-yl]hydrazone

Fórmula molecular

C28H33ClFN7O2

Peso molecular

554.1 g/mol

Nombre IUPAC

N-[(E)-[3-[(2-chloro-6-fluorophenyl)methoxy]-4-methoxyphenyl]methylideneamino]-4,6-di(piperidin-1-yl)-1,3,5-triazin-2-amine

InChI

InChI=1S/C28H33ClFN7O2/c1-38-24-12-11-20(17-25(24)39-19-21-22(29)9-8-10-23(21)30)18-31-35-26-32-27(36-13-4-2-5-14-36)34-28(33-26)37-15-6-3-7-16-37/h8-12,17-18H,2-7,13-16,19H2,1H3,(H,32,33,34,35)/b31-18+

Clave InChI

JUFALTDOXHTDQY-FDAWAROLSA-N

SMILES isomérico

COC1=C(C=C(C=C1)/C=N/NC2=NC(=NC(=N2)N3CCCCC3)N4CCCCC4)OCC5=C(C=CC=C5Cl)F

SMILES

COC1=C(C=C(C=C1)C=NNC2=NC(=NC(=N2)N3CCCCC3)N4CCCCC4)OCC5=C(C=CC=C5Cl)F

SMILES canónico

COC1=C(C=C(C=C1)C=NNC2=NC(=NC(=N2)N3CCCCC3)N4CCCCC4)OCC5=C(C=CC=C5Cl)F

Origen del producto

United States

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.